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This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with or considering Piperidine-1-
carboximidamide Hydroiodide. We will move beyond simple data recitation to explore the
synthetic rationale, physicochemical properties, and the profound potential of this molecule,
grounded in the established roles of its constituent piperidine and guanidinium moieties in
modern pharmacology.

Strategic Overview: A Molecule of Privileged
Scaffolds

Piperidine-1-carboximidamide Hydroiodide (CAS No: 102392-91-6) is more than a mere
chemical intermediate; it is the convergence of two pharmacologically significant scaffolds: the
piperidine ring and the guanidinium group.[1][2] The piperidine motif is a cornerstone in
medicinal chemistry, present in a vast array of FDA-approved drugs, where it often imparts
desirable pharmacokinetic properties such as improved metabolic stability, modulated
lipophilicity, and favorable membrane permeability.[3][4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b011807?utm_src=pdf-interest
https://www.benchchem.com/product/b011807?utm_src=pdf-body
https://www.benchchem.com/product/b011807?utm_src=pdf-body
https://www.benchchem.com/product/b011807?utm_src=pdf-body
https://www.benchchem.com/product/b011807?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/3/2937
https://www.researchgate.net/publication/354475294_Piperidine_nucleus_in_the_field_of_drug_discovery
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1764218.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Simultaneously, the guanidinium group is a powerful functional group in drug design,
recognized for its ability to engage in strong, specific non-covalent interactions with biological
targets.[5] As a protonated, positively charged group under physiological pH, it is an excellent
mimic for the side chain of arginine, enabling it to form robust salt bridges and hydrogen bonds
with carboxylate and phosphate groups found in protein active sites and on DNA.[5][6] This
molecule, therefore, represents a versatile building block for developing novel therapeutics that
leverage these proven structural advantages.

Physicochemical & Structural Data

A summary of the core properties of Piperidine-1-carboximidamide and its hydroiodide salt is
presented below. The data for the free base is derived from detailed crystallographic and NMR
studies.[7]

Property Value Source
CAS Number 102392-91-6 [8][9]
Molecular Formula CeH14IN3 (as Hydroiodide) [8]
Molecular Weight 255.10 g/mol (as Hydroiodide) [819]
Appearance Solid [8]

5 = 1.60-1.64 (m, 6H), 3.38—

1H NMR (Free Base) 3.42 (m, 4H), 5.85 (s, 1H), 6.19  [7]
(s, 2H)
0=23.2,24.7,46.5,157.4

13C NMR (Free Base) (C=N) [7]

) Piperidine ring adopts a chair
Conformation ) [7]
conformation.

Synthesis and Mechanistic Rationale

The synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the
hydroiodide salt is a logical, multi-step process. The protocols described are based on
established methodologies for guanidinylation.[7]
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Part A: Synthesis of Piperidine-1-carboximidamide (Free
Base)

This procedure is adapted from the work of Tiritiris et al. (2012), which utilizes a classic and
reliable guanylating agent, O-methylisourea.[7]

Experimental Protocol:
o Step 1: Formation of 1-Piperidine-carboxamidinium Sulfate.

o Combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of
piperidine in a round-bottom flask equipped with a reflux condenser.

o Heat the reaction mixture to reflux.

o Causality: The nucleophilic secondary amine of piperidine attacks the electrophilic carbon
of O-methylisourea. The sulfate salt of O-methylisourea is a stable, easy-to-handle
precursor. Using a twofold excess of piperidine serves both as a reactant and a base to
neutralize the generated acid, driving the reaction forward. The formation of volatile
methanol as a byproduct, which can be distilled off, further shifts the equilibrium towards
the product.[7]

o Continue reflux until the reaction is complete (monitor by TLC or LC-MS). The product, 1-
Piperidine-carboxamidinium sulfate, will precipitate from the reaction mixture.

o Step 2: Liberation of the Free Base.

o Dissolve the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 14 mmol) in 50 mL
of deionized water.

o Cool the solution in an ice bath.

o Prepare a solution of sodium hydroxide (e.g., 30 mmol in 25 mL of water) and add it
dropwise to the cooled solution of the intermediate.

o Causality: The strong base (NaOH) deprotonates the carboxamidinium salt, liberating the
neutral free base, Piperidine-1-carboximidamide. Performing this step under cold
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conditions helps to control any potential exothermic processes and minimize side
reactions.

o Allow the mixture to warm to room temperature.

e Step 3: Extraction and Isolation.

o Transfer the aqueous mixture to a separatory funnel and extract the product with a
suitable organic solvent, such as diethyl ether (3 x 50 mL).

o Causality: The neutral free base has significantly higher solubility in organic solvents
compared to its salt form, allowing for efficient extraction from the aqueous phase, which
retains the inorganic salts.

o Combine the organic layers and dry over anhydrous sodium sulfate to remove residual
water.

o Filter off the drying agent and remove the solvent under reduced pressure (rotary
evaporation) to yield the pure Piperidine-1-carboximidamide as a colorless solid.[7]

Part B: Preparation of Piperidine-1-carboximidamide
Hydroiodide

This is a standard acid-base reaction to form the desired salt.
Experimental Protocol:
e Salt Formation.

o Dissolve the purified Piperidine-1-carboximidamide free base in a minimal amount of a
suitable solvent (e.g., isopropanol or ethanol).

o Cool the solution in an ice bath.
o Slowly add one molar equivalent of hydroiodic acid (HI) dropwise with stirring.

o Causality: The basic guanidine nitrogen is readily protonated by the strong acid (HI) to
form the hydroiodide salt. Salt formation is often performed to improve the stability,
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crystallinity, and handling characteristics of the compound. The hydroiodide salt is typically
a stable, solid material that is easier to weigh and store than the free base.

o The product will precipitate from the solution. The precipitation can be enhanced by adding
a less polar co-solvent or by further cooling.

o Collect the solid product by filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Piperidine-1-carboximidamide Hydroiodide.

The Guanidinium Group: A Linchpin for Molecular
Recognition
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While specific biological data for Piperidine-1-carboximidamide Hydroiodide is not
extensively published, its structure provides clear, authoritative insights into its potential
applications. The guanidinium moiety is a dominant feature, known to be a key pharmacophore
in numerous bioactive molecules.[10]

Key Properties and Interactions:

» High Basicity: The guanidine group is one of the strongest organic bases due to the
extensive resonance stabilization of its protonated form (the guanidinium ion). This ensures it
remains protonated and positively charged over the entire physiological pH range.

e Planar Cation: The guanidinium ion is a planar, trigonal structure that allows for well-defined,
directional interactions.

» Bioisostere of Arginine: It is the functional group of the amino acid arginine and is frequently
used in drug design to interact with "arginine-binding pockets" on proteins.

« Interaction Modes: Its primary role is to form strong, bidentate hydrogen bonds and salt
bridges with anionic groups like carboxylates (from aspartate or glutamate) or phosphates (in
DNA/RNA or phosphorylated proteins). This high-affinity binding is a cornerstone of its utility.

[5]16]

A prime example is in the design of arginase inhibitors for cancer immunotherapy.[6] Arginase
is an enzyme that depletes L-arginine, suppressing the anti-tumor activity of T-cells. Inhibitors
often feature a guanidine or a similar basic group to bind to the enzyme's active site, restoring
arginine levels and enhancing the immune response.[6]

Conceptual Interaction Diagram

The following diagram illustrates how the guanidinium group of a hypothetical drug might
interact with the active site of a target protein.
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Caption: Guanidinium group forming bidentate salt bridges with carboxylate residues.

Conclusion and Future Outlook

Piperidine-1-carboximidamide Hydroiodide is a strategically designed chemical tool. Its
synthesis is straightforward, employing fundamental and reliable organic chemistry principles.
While it may primarily serve as a building block, its intrinsic structure holds significant
therapeutic potential. The combination of the pharmacokinetically favorable piperidine scaffold
with the powerful, target-binding guanidinium group makes it an attractive starting point for
fragment-based and lead optimization campaigns in diverse areas, including oncology, and
anti-infective and cardiovascular research.[2][11][12] Researchers using this compound are
well-positioned to explore novel chemical space with a high probability of achieving potent and
specific biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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